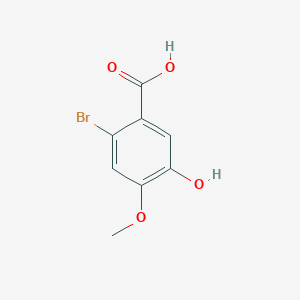![molecular formula C54H42IrN3 B1148820 IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] CAS No. 1215692-54-8](/img/new.no-structure.jpg)
IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] is a coordination complex of iridium. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The compound’s structure consists of an iridium center coordinated to three bidentate ligands, each containing a 6-methyl-5-phenyl-2-pyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] typically involves the reaction of iridium trichloride hydrate with the appropriate ligands in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand exchange reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligands and may require heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium species with higher oxidation states, while reduction may produce iridium species with lower oxidation states. Substitution reactions result in the formation of new iridium complexes with different ligands.
Scientific Research Applications
IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] has a wide range of scientific research applications, including:
Chemistry: It is used as a photocatalyst in various organic transformations, including the defluorination of arenes.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe for studying biological processes.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] exerts its effects involves the absorption of light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various photochemical reactions, such as energy transfer or electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy or the emission of light in OLEDs.
Comparison with Similar Compounds
Similar Compounds
Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III): This compound has similar photophysical properties and is used in similar applications.
Tris(2-phenylpyridine)iridium(III): Another iridium complex with comparable properties and applications.
Uniqueness
IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] is unique due to the presence of the 6-methyl-5-phenyl-2-pyridinyl ligands, which impart distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
Properties
CAS No. |
1215692-54-8 |
|---|---|
Molecular Formula |
C54H42IrN3 |
Molecular Weight |
925.14838 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1148738.png)




![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)

